molecular formula C9H9NO3 B12122419 3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione

3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B12122419
M. Wt: 179.17 g/mol
InChI Key: UFLZCUBVWZZTQZ-UHFFFAOYSA-N
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Description

3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method might include:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction can be induced to form the isoindole core.

    Methylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can open the epoxy ring or reduce the dione to diols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized isoindole derivatives, while reduction could produce diols or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The epoxy and dione groups could play a crucial role in these interactions by forming covalent bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Isoindole: The parent compound without the epoxy and dione groups.

    Phthalimide: A related compound with similar structural features.

    Naphthalimide: Another related compound with a fused ring system.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C9H9NO3/c1-10-8(11)6-4-2-3-5(13-4)7(6)9(10)12/h2-7H,1H3

InChI Key

UFLZCUBVWZZTQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C3C=CC(C2C1=O)O3

Origin of Product

United States

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